![molecular formula C13H8F3N3OS B5976943 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B5976943.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a benzimidazole ring substituted with a trifluoromethyl group and a thiophene ring attached to a carboxamide group
Mechanism of Action
Target of Action
The primary target of this compound, also known as Lotilaner , is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the binding of GABA. This inhibits the opening of the chloride channel, disrupting the transmission of nerve impulses in the mites, leading to their paralysis and death .
Biochemical Pathways
It is known that the compound interferes with the gaba neurotransmitter system, which plays a crucial role in the nervous system of mites . The disruption of this system leads to the paralysis and death of the mites .
Pharmacokinetics
It is known that the compound is used in veterinary medicine as an antiparasitic agent to treat flea and tick infestations in animals
Result of Action
The result of the compound’s action is the effective elimination of mites that cause Demodex blepharitis . It is also active against insects, ticks, and lice . The compound’s action results in the paralysis and death of these parasites, thereby treating the infestations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent.
Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other suitable methods.
Coupling of the benzimidazole and thiophene rings: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or antimicrobial activities.
Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzimidazol-5-yl)thiophene-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.
N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which can affect its lipophilicity and metabolic stability.
N-(2-chloro-1H-benzimidazol-5-yl)thiophene-2-carboxamide: Contains a chloro group, which can influence its reactivity and biological activity.
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUNOUCNXAUVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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